molecular formula C15H21F3N2O B6012867 2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol

2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol

Cat. No. B6012867
M. Wt: 302.33 g/mol
InChI Key: RBRMKPCSKJBROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is commonly referred to as MTEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is involved in various physiological processes, including learning and memory, anxiety, and drug addiction. The inhibition of this receptor has been shown to have therapeutic effects in various neurological disorders, making MTEP a promising drug candidate.

Mechanism of Action

The exact mechanism of action of MTEP is not fully understood. Further research is needed to elucidate its mechanism of action and identify potential off-target effects.
Conclusion
2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol is a promising compound with potential therapeutic applications in various neurological disorders. Its selective inhibition of the 2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol receptor has been shown to have beneficial effects on cognitive function, anxiety, and drug addiction. Further research is needed to fully understand its mechanism of action and potential off-target effects. The development of simpler, more cost-effective compounds with similar pharmacological properties could lead to the development of more effective treatments for neurological disorders.

Advantages and Limitations for Lab Experiments

MTEP has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Selectivity: MTEP is a selective antagonist of the 2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol receptor, making it a useful tool for studying the role of this receptor in various physiological processes.
2. Potency: MTEP has a high potency for the 2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol receptor, allowing for the use of lower concentrations in lab experiments.
Limitations:
1. Cost: The synthesis of MTEP is a complex process that requires specialized equipment and expertise, making it a costly compound to produce.
2. Specificity: MTEP may have off-target effects on other receptors, making it difficult to attribute observed effects solely to the inhibition of the 2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol receptor.

Future Directions

There are several future directions for research on MTEP. Some of these include:
1. Clinical Trials: The therapeutic potential of MTEP in various neurological disorders needs to be evaluated in clinical trials.
2. Development of Novel Compounds: The synthesis of MTEP is a complex process that requires specialized equipment and expertise. The development of simpler, more cost-effective compounds with similar pharmacological properties could lead to the development of more effective treatments for neurological disorders.
3.

Synthesis Methods

The synthesis of MTEP involves a series of chemical reactions that begin with the reaction of 3-(trifluoromethyl)benzylamine with 2-chloroethanol to form 2-{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}ethanol. This intermediate is then reacted with methyl iodide to form the final product, 2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol. The synthesis of MTEP is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

MTEP has been extensively studied for its potential therapeutic applications in various neurological disorders. Some of the areas of research include:
1. Autism Spectrum Disorder: MTEP has been shown to improve social behavior and reduce repetitive behaviors in animal models of autism spectrum disorder.
2. Parkinson's Disease: MTEP has been shown to reduce motor deficits and improve cognitive function in animal models of Parkinson's disease.
3. Fragile X Syndrome: MTEP has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Fragile X syndrome.

properties

IUPAC Name

2-[1-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N2O/c1-19-6-7-20(11-14(19)5-8-21)10-12-3-2-4-13(9-12)15(16,17)18/h2-4,9,14,21H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRMKPCSKJBROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1CCO)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-Methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol

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